molecular formula C19H18N4O6S B11062187 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione

Cat. No.: B11062187
M. Wt: 430.4 g/mol
InChI Key: AVNUQEVZVWHPHU-UHFFFAOYSA-N
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Description

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodioxole ring: This can be achieved through a cyclization reaction involving catechol and methylene chloride in the presence of a base.

    Construction of the pyrazolo[3,4-B][1,3]thiazole core: This involves the condensation of a thioamide with a hydrazine derivative under acidic conditions.

    Final assembly: The benzodioxole and pyrazolo[3,4-B][1,3]thiazole intermediates are coupled through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The pyrazolo[3,4-B][1,3]thiazole core can be reduced under hydrogenation conditions to yield dihydro derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione involves its interaction with microtubules, leading to the inhibition of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells . The compound’s molecular targets include tubulin and other proteins involved in cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione is unique due to its combination of multiple heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H18N4O6S

Molecular Weight

430.4 g/mol

IUPAC Name

8-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-propan-2-yl-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione

InChI

InChI=1S/C19H18N4O6S/c1-7(2)23-17-11(18(24)22-23)10(15-16(20-17)21-19(25)30-15)8-5-9(26-3)13-14(12(8)27-4)29-6-28-13/h5,7H,6H2,1-4H3,(H,22,24)(H,20,21,25)

InChI Key

AVNUQEVZVWHPHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC(=C5C(=C4OC)OCO5)OC)SC(=O)N3

Origin of Product

United States

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